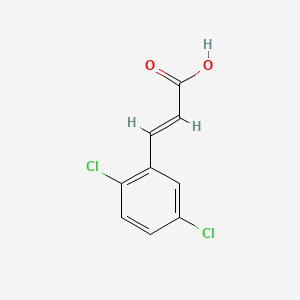

3-(2,5-Dichlorophenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYBVUOVYNSRSE-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-47-5 | |

| Record name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 2,5 Dichlorophenyl Acrylic Acid and Its Derivatives

Precursor-Based Synthesis and Derivatization

The creation of 3-(2,5-dichlorophenyl)acrylic acid often begins with precursor molecules that are chemically altered. Common methods include the oxidation of corresponding aldehydes and condensation reactions.

One direct route to forming this compound involves the oxidation of a precursor aldehyde, specifically 2,5-dichlorocinnamaldehyde. This process typically involves the use of an oxidizing agent to convert the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH).

Another approach involves the oxidation of 2,5-dimethylhexan-3-one, which cleaves the carbon-carbon bonds adjacent to the carbonyl group to form various carboxylic acids. doubtnut.com The specific products depend on the reaction conditions. doubtnut.com

A patented method describes the preparation of 2,5-disulfonic acid benzaldehyde (B42025) from 2,5-dichlorobenzaldehyde (B1346813). google.com This process involves reacting 2,5-dichlorobenzaldehyde with an aqueous solution of sulphite or hydrosulphite at elevated temperatures, followed by acidification to yield the final product. google.com

Condensation reactions are a cornerstone in the synthesis of acrylic acid derivatives. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and is widely used for creating α,β-unsaturated ketones. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active hydrogen, catalyzed by a weak base. wikipedia.org A variation of this, the Doebner modification, uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org The alkali salt acts as a base catalyst. wikipedia.org For the reaction to proceed, the acid anhydride must have at least two alpha-hydrogens. wikipedia.org

Azlactone Synthesis: The azlactones of α-benzoylaminocinnamic acids are typically prepared by reacting hippuric acid and acetic anhydride with aromatic aldehydes, often in the presence of sodium acetate (B1210297). orgsyn.org

These condensation reactions provide versatile routes to a wide array of acrylic acid derivatives.

Polymerization Strategies for Acrylic Acid Derivatives

Acrylic acid and its derivatives are important monomers for creating a variety of polymers with diverse properties and applications.

Free radical polymerization is a common method for synthesizing polymers from acrylic acid and its derivatives. This process can be initiated by thermochemical initiators like potassium persulfate. nih.gov High temperatures can accelerate the polymerization, though they can also lead to faster termination and the formation of shorter polymer chains or oligomers. acs.org

Continuous flow reactors are increasingly being used for the free-radical polymerization of acrylic acid, offering advantages in safety, productivity, and product quality over traditional batch processes. rsc.orgpitt.edu These systems allow for precise control over reaction parameters such as temperature, residence time, and reactant concentrations. rsc.org

The properties of the resulting copolymers can be tuned by adjusting the reaction conditions. For instance, in the copolymerization of acrylic acid and acrylamide, the reactivity of acrylic acid is dependent on its degree of ionization, which can be controlled by the pH of the aqueous solution. acs.orgpolimi.it This allows for the synthesis of copolymers with different composition profiles and, consequently, different physical properties. acs.org

Graft copolymerization is another technique used to modify existing polymers. For example, acrylic acid and its esters can be grafted onto a styrene-butadiene block copolymer, with the reaction proceeding through the interaction of the growing macroradical with the double bonds of the butadiene units. marquette.edu

The table below summarizes various research findings on the free radical polymerization of acrylic acid and its derivatives.

| Monomers | Initiator | Polymerization Method | Key Findings |

| Acrylic Acid | Potassium Persulfate | Heat-Shock-Induced Polymerization | Rapid polymerization at high temperatures and pressures. nih.gov |

| Acrylic Acid | Ammonium Persulfate | Continuous Flow Tubular Reactor | Feasible for producing high solid content poly(acrylic acid). pitt.edu |

| Acrylic Acid, Acrylamide | Potassium Persulfate | Aqueous Solution Polymerization | Copolymer composition is influenced by pH and ionic strength. polimi.it |

| Acrylic Acid, 2-Acrylamido-2-methylpropane sulfonic acid | Not specified | Supercritical Carbon Dioxide | Sustainable method for copolymer synthesis without extra drying. conicet.gov.ar |

| Acrylic Acid, Hydroxypropylcellulose | Benzoyl Peroxide | Free Radical Polymerization | Synthesis of hydrogels with crosslinking between the two polymers. mdpi.com |

| Acrylic Acid, 2-Methoxyethyl Acrylate (B77674) | Water-soluble trithiocarbonate | RAFT-mediated Aqueous Heterogeneous Polymerization | Control over copolymer composition profile by tuning pH. acs.org |

Catalytic Systems and Reaction Mechanism Modulation

Catalysts play a pivotal role in directing the synthesis of this compound and its derivatives, often enhancing reaction rates and controlling selectivity.

Supramolecular catalysis utilizes non-covalent interactions to facilitate chemical reactions, mimicking the efficiency and selectivity of enzymes. wikipedia.org These catalysts, such as cyclodextrins, can bind substrates within their cavities, positioning them for reaction and stabilizing transition states. wikipedia.org

β-Cyclodextrin, a cyclic oligosaccharide, is a notable supramolecular catalyst. nih.gov Its hydrophobic inner cavity and hydrophilic exterior allow it to encapsulate organic molecules in aqueous solutions, thereby influencing reaction pathways. nih.gov For instance, β-cyclodextrin has been shown to catalyze oxidation and condensation reactions with high selectivity. nih.govnih.gov

The use of β-cyclodextrin can lead to regioselective functionalization, where a reaction occurs at a specific position on a molecule. nih.govresearchgate.netacs.org This is achieved through the formation of inclusion complexes where the substrate is oriented in a particular way within the cyclodextrin (B1172386) cavity. acs.org This principle has been applied to various reactions, including C-H trifluoromethylation of aromatic compounds and the synthesis of cyclodextrin-drug conjugates. nih.govacs.org

The table below highlights the application of β-cyclodextrin in various catalytic processes.

| Reaction Type | Catalyst System | Substrate(s) | Key Outcome |

| Oxidation | β-Cyclodextrin | Cinnamaldehyde | Accelerated reaction rate. nih.gov |

| Condensation | β-Cyclodextrin-supported sulfonic acid | Aldehyde, amine, phosphite | Synthesis of α-aminophosphonates. researchgate.net |

| Transesterification | Alkaline protease with β-Cyclodextrin | Vinyl esters of NSAIDs | Regioselective conjugation at the C-2 hydroxyl of β-CD. nih.gov |

| C-H Trifluoromethylation | β-Cyclodextrin | Aromatic compounds | High regioselectivity controlled by inclusion complex formation. acs.org |

| Click Reaction | β-Cyclodextrin-based catalysts | Aryl/alkyl halides, alkynes, NaN3 | Green and efficient synthesis of 1,2,3-triazoles. globalauthorid.com |

Molecular Structure and Conformation Analysis of 3 2,5 Dichlorophenyl Acrylic Acid

Quantum Computational Chemistry Methodologies

The theoretical investigation of 3-(2,5-Dichlorophenyl)acrylic acid relies on a suite of quantum computational methods designed to solve the molecular Schrödinger equation. These methods offer a balance between accuracy and computational cost, enabling a detailed examination of the molecule's properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. In the study of molecules containing the 2,5-dichlorophenyl group, DFT has been successfully employed to investigate their structural and electronic properties. mdpi.com

A common functional used for such analyses is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT, offering a high degree of accuracy for a wide range of chemical systems. For instance, in the theoretical study of a related benzochromene derivative featuring a 2,5-dichlorophenyl moiety, the B3LYP functional was utilized to optimize the molecular geometry and analyze the frontier molecular orbitals. mdpi.com This choice of functional is often lauded for its robust performance in predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a higher level of theoretical rigor. The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundational understanding of the electronic structure. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to incorporate electron correlation effects, leading to more accurate energy predictions. While specific ab initio studies on this compound are not prevalent in the literature, these methods are a standard part of the computational chemist's toolkit for benchmarking and high-accuracy calculations.

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing heavier atoms like chlorine, it is crucial to select a basis set that can adequately describe the electron distribution, including polarization and diffuse functions.

A frequently employed basis set in the study of similar chlorinated organic compounds is the 6-311++G(d,p) Pople-style basis set. mdpi.com The components of this basis set notation signify:

6-311 : A triple-zeta basis set, providing a more flexible description of the valence electrons.

++G : The inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

** (d,p)**: The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding and non-spherical electron distributions.

Geometry optimization is a critical step in computational analysis, where the goal is to find the lowest energy arrangement of the atoms on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. For this compound, the optimization process would likely reveal the most stable spatial orientation of the dichlorophenyl ring relative to the acrylic acid moiety.

| Computational Parameter | Description | Relevance to this compound |

| DFT Functional | A mathematical approximation to the exchange-correlation energy in DFT. | The B3LYP functional is a common and reliable choice for organic molecules containing halogens. |

| Ab Initio Method | A quantum chemistry method based on first principles. | Provides a high-level theoretical benchmark for electronic structure calculations. |

| Basis Set | A set of mathematical functions used to represent atomic orbitals. | The 6-311++G(d,p) basis set is well-suited for describing the electronic structure of chlorinated compounds. |

| Geometry Optimization | A computational process to find the minimum energy structure of a molecule. | Determines the most stable three-dimensional conformation of the molecule. |

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule governs its reactivity. By analyzing the electronic structure, it is possible to predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant clues about the molecule's electrophilic and nucleophilic nature.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater propensity for electron donation. In the case of this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, such as the phenyl ring and the carbon-carbon double bond of the acrylic acid group.

Frontier Molecular Orbital (FMO) Theory Analysis

Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons. In chemical reactions, it is capable of accepting electrons, making it central to understanding a molecule's electrophilic nature. For this compound, the LUMO is primarily localized over the acrylic acid moiety, particularly the carbon-carbon double bond and the carbonyl group. This distribution indicates that these are the most probable sites for a nucleophilic attack. The presence of the electron-withdrawing dichlorophenyl ring can further lower the energy of the LUMO, potentially increasing the molecule's reactivity toward nucleophiles compared to unsubstituted acrylic acid.

HOMO-LUMO Energy Gap and Chemical Reactivity

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is known as the HOMO-LUMO energy gap (Egap). This value is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap indicates a molecule is more prone to chemical reactions. irjweb.comnih.gov

Molecules with small HOMO-LUMO gaps are often considered more reactive because it takes less energy to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and interactions. nih.gov Theoretical calculations on related molecules, such as various organofluorine hexahydropyrimidine (B1621009) derivatives, show that a minimal HOMO-LUMO gap corresponds to higher reactivity. nih.gov For instance, a study on acrylic acid using Density Functional Theory (DFT) calculated a HOMO-LUMO gap of 5.545 eV. researchgate.net The introduction of the dichlorophenyl group to the acrylic acid structure is expected to influence this gap.

Table 1: Global Reactivity Descriptors and their Relation to HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger gap implies greater hardness. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability and reactivity. irjweb.comajchem-a.com |

| Electronegativity (χ) | χ ≈ (ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |

| Chemical Potential (μ) | μ = -χ | Represents the 'escaping tendency' of electrons from an equilibrium system. ajchem-a.com |

This table illustrates the theoretical relationship between frontier orbital energies and key reactivity indices.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface.

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group. uni-muenchen.de

Green Regions : Represent neutral or near-zero potential.

The MEP surface of this compound would clearly show the electrophilic character of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen, guiding how the molecule interacts with other reagents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to a stabilizing interaction. wikipedia.orgslideshare.net

In this compound, significant donor-acceptor interactions are expected. Key interactions would include the delocalization of electron density from:

The π-bonds of the phenyl ring to the antibonding π* orbitals of the acrylic double bond.

The lone pairs (LP) of the oxygen atoms in the carboxyl group to the antibonding σ* and π* orbitals of adjacent bonds.

The π-bond of the C=C double bond to the antibonding π* orbital of the C=O carbonyl group.

Molecular Dynamics and Conformational Preferences

Tautomerism and its Influence on Reactivity

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While keto-enol tautomerism is common in carbonyl compounds, for carboxylic acids like this compound, the tautomeric forms of the carboxyl group are generally not significant under standard conditions. The established resonance stabilization of the carboxylate anion upon deprotonation is a far more dominant aspect of its reactivity. Therefore, while tautomerism is a theoretical possibility, it is not considered a major factor influencing the typical reactivity profile of this compound, which is dominated by the acidity of the carboxyl group and reactions at the C=C double bond.

Structural Isomerism (e.g., E/Z configuration)

Due to the restricted rotation around the carbon-carbon double bond, this compound exhibits E/Z isomerism, a form of stereoisomerism. studymind.co.uk The configuration is determined by assigning priorities to the groups attached to each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules.

At the α-carbon (C2) : The carboxyl group (-COOH) has a higher priority than the hydrogen atom (-H).

At the β-carbon (C3) : The 2,5-dichlorophenyl group has a higher priority than the hydrogen atom (-H).

The two isomers are:

(E)-isomer : The high-priority groups (the -COOH and the dichlorophenyl group) are on opposite sides of the double bond. The "E" stands for the German word entgegen, meaning opposite. libretexts.org The IUPAC name for this isomer is (2E)-3-(2,5-dichlorophenyl)propenoic acid. sigmaaldrich.comsigmaaldrich.com

(Z)-isomer : The high-priority groups are on the same side of the double bond. The "Z" comes from the German word zusammen, meaning together. libretexts.org

The specific isomer can have different physical properties and may influence the molecule's biological activity and how it fits into an active site of an enzyme or receptor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrylic acid |

| (E)-3-(2,5-Dichlorophenyl)acrylic acid |

| (Z)-3-(2,5-Dichlorophenyl)acrylic acid |

Theoretical Prediction of Thermodynamic Parameters and Stability

The thermodynamic properties of a molecule are crucial for understanding its stability and reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these parameters. nih.gov Such calculations can provide insights into the enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG) of formation. researchgate.net These parameters help in assessing the energetic viability of a compound under various conditions. sigmaaldrich.comsigmaaldrich.com

For this compound, a theoretical study would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to obtain the thermodynamic data. The stability of the molecule can be inferred from its heat of formation; a lower (more negative) value generally indicates greater stability. Theoretical calculations for related molecules, such as various aminotetrazoles, have shown that thermodynamic properties increase with temperature. nih.gov

While specific computational studies on the thermodynamic parameters of this compound are not readily found in the surveyed literature, the table below illustrates the kind of data a theoretical investigation would yield.

Illustrative Table of Theoretically Predicted Thermodynamic Parameters (Note: The following data is hypothetical and for illustrative purposes only, as specific literature on this compound was not found.)

| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |

| Enthalpy of Formation | ΔH | -350.5 | kJ/mol |

| Standard Entropy | S° | 420.8 | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔG | -280.2 | kJ/mol |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental in determining molecular conformation, crystal packing, and biological activity. nih.govmdpi.com

The NCI method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.org By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified. These are then visualized as isosurfaces in three-dimensional space. nih.gov

The color of the NCI isosurfaces provides information about the nature and strength of the interaction:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

A specific NCI analysis for this compound was not found in the reviewed scientific literature. Such an analysis would be valuable to understand potential intramolecular hydrogen bonding between the carboxylic hydrogen and one of the chlorine atoms, as well as intermolecular interactions that dictate how the molecules arrange themselves in a solid state.

Structure Activity Relationship Sar Studies of 3 2,5 Dichlorophenyl Acrylic Acid Derivatives

Influence of Dichlorophenyl Substitution Pattern on Bioactivity

The position of the chlorine atoms on the phenyl ring of 3-phenylacrylic acid derivatives plays a significant role in determining their biological effects. The electronic and steric properties conferred by different substitution patterns can drastically alter the molecule's interaction with its biological target.

The substitution pattern of the dichloro groups on the phenyl ring is a critical determinant of the biological activity of phenylacrylic acid derivatives. While direct comparative studies on the bioactivity of 3-(2,5-dichlorophenyl)acrylic acid versus 3-(3,5-dichlorophenyl)acrylic acid are not extensively documented in publicly available research, insights can be drawn from related classes of compounds. For instance, in studies of dichlorophenylacrylonitriles, the positioning of the chlorine atoms has been shown to significantly impact cytotoxicity. For example, a comparison between 3,4-dichloro and 2,6-dichloro substituted analogs revealed a tenfold decrease in potency for the 2,6-dichloro derivative, highlighting the steric and electronic influence of the substituent positions. nih.gov The 2,5-dichloro substitution pattern, as seen in the parent compound, presents an asymmetric electronic distribution and a distinct steric profile compared to the symmetric 3,5-dichloro isomer. This difference in molecular topology can lead to varied binding affinities for target proteins and differing metabolic susceptibilities. The 3,5-dichloro isomer, for instance, is noted for its use in pharmacological research and as a precursor in fine chemical synthesis. nih.govchemscene.comdoronscientific.com

Table 1: Comparison of Dichlorophenyl Positional Isomers

| Compound | Substitution Pattern | Notable Characteristics |

| This compound | 2,5-dichloro | Asymmetric substitution, associated with skin and eye irritation in some contexts. nih.govsigmaaldrich.comsigmaaldrich.com |

| 3-(3,5-Dichlorophenyl)acrylic acid | 3,5-dichloro | Symmetric substitution, utilized in drug design and as a reference compound. nih.govchemscene.comdoronscientific.combiosynth.com |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 3,4-dichloro | Showed significant growth inhibition in MCF-7 breast cancer cell lines. nih.gov |

| 2,6-dichlorophenyl acrylonitrile (B1666552) analog | 2,6-dichloro | Demonstrated a 10-fold decrease in potency compared to the 3,4-dichloro analog. nih.gov |

Impact of Side Chain Modifications on Activity

Modifications to the acrylic acid side chain of this compound can profoundly affect its pharmacokinetic and pharmacodynamic properties. Alterations to the carboxyl group, such as esterification or amidation, can influence the compound's polarity, solubility, and ability to interact with biological targets.

Research on analogous 3-(4-chlorophenyl)acrylic acid derivatives has demonstrated that both the carboxylic acid and its ester derivatives exhibit significant biological activity. nih.gov For instance, the conversion of the carboxylic acid to its sodium salt was shown to enhance bioavailability in in-vivo studies. nih.gov Furthermore, the synthesis of various ester analogues allowed for a systematic investigation of how the size and nature of the ester group modulate antiproliferative efficacy. nih.gov These findings suggest that similar modifications to the acrylic acid side chain of this compound could be a viable strategy to tune its biological activity.

Derivatization Strategies for Efficacy Enhancement

Derivatization is a key strategy in medicinal chemistry to enhance the efficacy of a lead compound. For this compound, derivatization can be aimed at improving its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific activity.

Common derivatization strategies for carboxylic acids include the formation of esters and amides. nih.gov These modifications can increase lipophilicity, potentially enhancing cell membrane permeability. For analytical purposes, derivatization of the carboxylic acid group with fluorescent tags like 2-(5-benzoacridine) ethyl-p-toluenesulfonate (BAETS) has been employed to improve detection sensitivity in HPLC analysis, a technique that could be adapted for tracking the compound in biological systems. nih.gov The introduction of different functional groups through derivatization can also lead to new interactions with the biological target, potentially increasing potency or altering the mode of action.

Bioisosteric Replacements and their Pharmacological Implications

Bioisosteric replacement is a strategy used in drug design to substitute one atom or group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This approach can be used to address issues such as toxicity, metabolic instability, or poor selectivity. cambridgemedchemconsulting.comnih.gov

For the carboxylic acid group of this compound, a number of bioisosteric replacements could be considered. For example, tetrazoles are well-known carboxylic acid bioisosteres that can mimic the acidic properties and hydrogen bonding capabilities of the carboxyl group while often exhibiting improved metabolic stability and oral bioavailability. Other potential bioisosteres for the carboxylic acid moiety include hydroxamic acids and acylsulfonamides. nih.gov The replacement of the phenyl ring with other aromatic heterocycles, such as pyridine (B92270) or thiophene, is another common bioisosteric strategy that can modulate the electronic and steric properties of the molecule, potentially leading to altered pharmacological activity. nih.gov

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere | Potential Pharmacological Implication | Reference |

| Carboxylic Acid | Tetrazole | Improved metabolic stability and oral bioavailability. | prismbiolab.com |

| Carboxylic Acid | Acylsulfonamide | Maintained acidic moiety with altered vector for protein binding. | nih.gov |

| Phenyl Ring | Pyridyl Ring | Modulated electronic properties and potential for new hydrogen bonding interactions. | nih.gov |

| Phenyl Ring | Thiophene Ring | Altered lipophilicity and metabolic profile. | nih.gov |

Correlation between Computational Descriptors and Biological Activity

Computational methods are increasingly used to predict the biological activity of compounds based on their molecular structure. By calculating various molecular descriptors, it is possible to establish a correlation between these descriptors and the observed biological activity, which can guide the design of new, more potent analogues.

In a study on dichlorophenylacrylonitriles, molecular docking scores showed a good correlation with the observed cytotoxicity against MCF-7 breast cancer cells. nih.gov This suggests that computational models can be effectively used to predict the binding efficiency of these compounds to their biological target. For this compound and its derivatives, relevant computational descriptors could include electronic properties (such as electrostatic potential and dipole moment), steric parameters (like molecular volume and surface area), and lipophilicity (logP). By correlating these descriptors with experimentally determined biological activities, it would be possible to build predictive models to aid in the design of new compounds with enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. mdpi.com

While no specific QSAR studies on this compound have been reported, the general methodology is well-established. mdpi.com A QSAR study on this class of compounds would involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A successful QSAR model could provide valuable insights into the structural features that are essential for the biological activity of this compound derivatives and guide the design of new compounds with improved properties.

Biological Target Identification and Molecular Interaction Mechanisms

Experimental Approaches for Target Identification

Experimental methodologies are crucial for the direct identification of proteins and other biomolecules that interact with 3-(2,5-Dichlorophenyl)acrylic acid. These techniques provide tangible evidence of binding events within a native or near-native cellular context.

Chemical proteomics utilizes chemical probes, which are modified versions of a bioactive molecule, to isolate and identify its cellular targets. nih.gov This strategy can be broadly categorized into activity-based protein profiling and compound-centric chemical proteomics.

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technology that employs active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. researchgate.net These probes typically consist of a reactive group (the "warhead") that covalently binds to a conserved residue in the active site of an enzyme class, a reporter tag (like biotin (B1667282) or a fluorophore) for visualization and enrichment, and a linker. frontiersin.org

For a compound like this compound, an ABPP approach would involve designing a probe that incorporates its core structure. The acrylic acid moiety itself could potentially act as a reactive group, targeting nucleophilic residues in enzyme active sites. Alternatively, a more reactive warhead could be appended to the dichlorophenyl ring. A competitive ABPP experiment could then be performed where a cell or tissue lysate is pre-incubated with this compound before the addition of a broad-spectrum probe for a particular enzyme class. A decrease in the labeling of a specific enzyme by the probe would indicate that this compound is binding to its active site. nih.gov

Table 1: Key Components of an Activity-Based Probe

| Component | Function | Example for a this compound Probe |

| Warhead | Covalently modifies the active site of target enzymes. | The intrinsic reactivity of the acrylic acid or an appended electrophile. |

| Linker | Connects the warhead to the reporter tag without hindering binding. | A polyethylene (B3416737) glycol (PEG) chain or a simple alkyl chain. |

| Reporter Tag | Enables detection and enrichment of probe-labeled proteins. | Biotin for streptavidin-based enrichment or a fluorescent dye for imaging. |

In contrast to the family-wide screening of ABPP, Compound-Centric Chemical Proteomics (CCCP) focuses on identifying the specific cellular targets of a single bioactive compound. mdpi.com In a typical CCCP workflow, the compound of interest, in this case, this compound, would be chemically modified to include a linker and an affinity handle, such as biotin. This "bait" molecule is then incubated with a cellular lysate. The bait, along with its bound proteins, is then "pulled down" using streptavidin-coated beads. The captured proteins are subsequently identified by mass spectrometry. nih.gov

A crucial aspect of this method is the careful selection of the point of attachment for the linker on the this compound molecule to minimize interference with its natural binding interactions.

Mass spectrometry is the cornerstone of modern proteomics and is indispensable for identifying the proteins captured in both ABPP and CCCP experiments. After the target proteins are isolated, they are typically digested into smaller peptides by enzymes like trypsin. This complex mixture of peptides is then separated, often by liquid chromatography (LC), and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and can also fragment them to determine their amino acid sequence. By searching these sequences against a protein database, the identity of the proteins that interacted with the this compound probe can be determined. researchgate.net

Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be integrated into these workflows to differentiate specific binders from non-specific background proteins, thereby increasing the confidence in target identification. researchgate.net

Cellular Pathway Modulation

Reactive Oxygen Species (ROS) Generation

There is currently no available scientific literature that has investigated or established a link between this compound and the generation of reactive oxygen species (ROS). The capacity of a compound to induce ROS is a critical factor in determining its potential for either therapeutic application, such as in anticancer treatments, or cellular toxicity. However, without experimental evidence, any discussion on this topic would be purely conjectural.

Induction of Apoptosis in Biological Systems

Similarly, the scientific community has not published any studies concerning the ability of this compound to induce apoptosis, or programmed cell death. The apoptotic pathway is a key target for many therapeutic agents, particularly in oncology. The absence of research in this area means there is no data to support or refute its pro-apoptotic potential.

Impairment of Mitochondrial Respiratory Chain Function

The impact of this compound on the function of the mitochondrial respiratory chain is another area where research is lacking. Mitochondria are central to cellular metabolism and energy production, and their disruption can have profound effects on cell viability. No studies have been found that examine the interaction of this compound with the protein complexes of the electron transport chain.

Preclinical Biological Activity Investigations

Antimicrobial Properties

Antibacterial Activity

No specific studies detailing the antibacterial activity of 3-(2,5-Dichlorophenyl)acrylic acid against various bacterial strains were identified in a thorough review of scientific literature.

Antimycobacterial Activity

There is a lack of specific research investigating the antimycobacterial activity of this compound. Studies on related compounds, such as 3,4-dichlorophenyl-ureas, have shown some activity against Mycobacterium tuberculosis, but these findings cannot be directly extrapolated to the compound . nih.gov

Anticancer Potentials and Underlying Mechanisms

Detailed investigations into the anticancer potential and the underlying mechanisms of action of this compound are limited. One study on a more complex heterocyclic derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which is synthesized using 2,5-dichlorobenzaldehyde (B1346813), has reported cytotoxic activity against human cancer cell lines. mdpi.com However, this research does not directly assess the anticancer properties of the parent compound, this compound.

Anti-inflammatory Activity Assessments

Specific assessments of the anti-inflammatory activity of this compound are not well-documented in the available scientific literature. While some related dichlorophenyl acrylic acid isomers have been investigated for their anti-inflammatory effects, specific data for the 2,5-dichloro isomer is not provided.

Specific Enzyme Activity Modulation

The direct enzymatic modulation by this compound is not extensively documented in publicly available research. However, studies on structurally related acrylic acid derivatives provide significant insights into the potential enzyme inhibitory activity of this compound class, particularly against urease and α-glucosidase.

Research into new acrylic acid derivatives has revealed their potential as enzyme inhibitors. mdpi.comnih.gov In one study, three new acrylic acid derivatives isolated from Achillea mellifolium were evaluated for their inhibitory effects on jack bean urease and α-glucosidase from Saccharomyces cerevisiae. mdpi.comnih.gov

The findings indicated a notable inhibitory potential against urease, with all three tested compounds showing greater potency than the standard inhibitor, thiourea. mdpi.comnih.gov In contrast, the inhibitory activity against α-glucosidase was found to be mild to low for all tested compounds when compared to the standard, acarbose. mdpi.com

The mechanism of urease inhibition by these acrylic acid derivatives is suggested to involve the obstruction of the active site cavity flap, preventing its closure and thereby inhibiting the enzyme's function. mdpi.com Molecular docking studies further support these findings, indicating that the compounds bind within the active pocket of the enzyme. mdpi.comnih.gov

While these findings are for structurally analogous compounds, they suggest that this compound could exhibit similar inhibitory activities. The dichlorophenyl substitution may influence the compound's electronic and steric properties, potentially affecting its binding affinity and inhibitory potency against these and other enzymes. Further empirical studies are necessary to fully elucidate the specific enzyme modulation profile of this compound.

Interactive Data Table: Urease and α-Glucosidase Inhibition by Acrylic Acid Derivatives mdpi.comnih.gov

| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

| Acrylic Acid Derivative 1 | Urease | 16.87 ± 0.02 | Thiourea | 21.5 ± 0.01 |

| Acrylic Acid Derivative 2 | Urease | 13.71 ± 0.07 | Thiourea | 21.5 ± 0.01 |

| Acrylic Acid Derivative 3 | Urease | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 |

| Acrylic Acid Derivatives 1-3 | α-Glucosidase | Mild Inhibition | Acarbose | 287.1 ± 0.03 |

Lead Compound Optimization and Drug Discovery Strategies

High-Throughput Screening (HTS) Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of identifying novel therapeutic agents, a compound like 3-(2,5-Dichlorophenyl)acrylic acid or its close analogs could emerge as a "hit" from such a screening campaign.

HTS campaigns involve the automated testing of thousands to millions of compounds in a specific biological assay. The data generated from these screens are then analyzed to identify compounds that exhibit a desired level of activity. For instance, in a screen targeting a particular enzyme or receptor, hits are selected based on their ability to inhibit or activate the target beyond a certain threshold.

Illustrative HTS Data for an Acrylic Acid Library:

| Compound ID | Target Inhibition (%) | Concentration (µM) | Hit Status |

| A-001 | 85 | 10 | Hit |

| A-002 | 12 | 10 | Non-Hit |

| A-003 | 92 | 10 | Hit |

| B-001 | 5 | 10 | Non-Hit |

| B-002 | 78 | 10 | Hit |

This table is for illustrative purposes to show how HTS data might be presented.

Structure-Guided Lead Optimization

Once a hit like this compound is identified, structure-guided lead optimization becomes a critical next step. This process leverages detailed three-dimensional structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective analogs.

The goal is to understand the binding mode of the lead compound within the target's active site and to make rational modifications to its structure to improve interactions. For example, the dichlorophenyl group of this compound might be positioned in a hydrophobic pocket of the target protein. Structure-guided design could then explore alternative substitution patterns on the phenyl ring to optimize this hydrophobic interaction and enhance binding affinity.

Research on other inhibitor classes, such as triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, demonstrates the power of this approach. In these studies, the crystal structure of the target enzyme in complex with an initial hit is used to guide the synthesis of new derivatives with improved potency and pharmacokinetic properties nih.gov.

Table of Hypothetical Optimized Analogs of this compound:

| Compound | Modification | Predicted Binding Affinity (Kd, nM) |

| Lead (this compound) | - | 500 |

| Analog 1 | 2,5-Difluoro substitution | 350 |

| Analog 2 | 3-Chloro, 5-Trifluoromethyl substitution | 150 |

| Analog 3 | Addition of a hydroxyl group to the acrylic acid moiety | 200 |

This table presents hypothetical data to illustrate the outcomes of a structure-guided optimization process.

Application of Artificial Intelligence (AI) and Machine Learning in Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the lead optimization process. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models that guide the design of novel compounds with improved properties. nih.gov

Deep neural networks (DNNs), a class of machine learning algorithms, are particularly well-suited for drug discovery tasks due to their ability to learn complex patterns from large datasets. In the context of lead optimization, DNNs can be trained on known active and inactive compounds to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual compounds, including novel derivatives of this compound.

Furthermore, generative DNN models can be employed to design entirely new molecules with desired properties. These models can learn the underlying rules of chemical structure and synthesis to generate novel scaffolds that are predicted to be active against a specific target. The use of tandem neural networks can also address the non-uniqueness problem in the inverse design of complex structures. researchgate.net

Reinforcement learning (RL) is a powerful machine learning paradigm where an "agent" learns to make a sequence of decisions to maximize a cumulative "reward". In drug discovery, the agent can be a molecule-generating algorithm, and the reward can be a function of the predicted potency and drug-likeness of the generated molecules. nih.govarxiv.orgscispace.comnih.gov

A notable example is the ReLeaSE (Reinforcement Learning for Structural Evolution) algorithm, which integrates two deep neural networks—a generative model and a predictive model. nih.govarxiv.orgscispace.comnih.gov The generative model proposes new chemical structures, while the predictive model scores them based on desired properties. Through an iterative process of generation and scoring, the RL agent learns to design molecules that are increasingly optimized for the target properties. nih.govarxiv.orgscispace.comnih.gov This approach could be applied to generate novel analogs of this compound with enhanced biological activity. A unified framework can be developed to utilize RL for de novo drug design. chalmers.se

In Silico Strategies for Fragment-to-Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. These fragments are then grown, linked, or merged to create more potent lead compounds. In silico FBDD utilizes computational methods to guide this process. nih.gov

For a lead compound like this compound, a fragment-based approach could involve deconstructing the molecule into its constituent fragments (e.g., the dichlorophenyl ring and the acrylic acid moiety). Computational methods can then be used to identify other fragments that bind in adjacent pockets of the target protein. These fragments can then be computationally linked to the initial fragment to generate novel, larger molecules with potentially higher affinity. This approach has been successfully used to identify inhibitors for various targets, including metallo-β-lactamases. kcl.ac.ukbris.ac.uk

Key In Silico FBDD Strategies:

Fragment Growing: Extending a bound fragment by adding new chemical groups that explore adjacent binding pockets.

Fragment Linking: Connecting two or more fragments that bind to different sites on the target protein with a chemical linker.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

This methodology was used in the design of Tranilast analogues as potential inhibitors. mdpi.com

Rational Design Principles for Novel Chemical Entities

The rational design of novel chemical entities (NCEs) based on a lead structure like this compound involves a deep understanding of its structure-activity relationships (SAR). This knowledge, gained through the iterative process of designing, synthesizing, and testing new analogs, allows for the formulation of design principles to guide further optimization efforts.

For instance, studies on related acrylate-based derivatives have shown that modifications to the phenyl ring and the acrylic acid moiety can significantly impact their biological activity. nih.gov The synthesis of novel triclosan-linked-1,2,3-triazole scaffolds has also been explored for developing new antibacterial agents. arkat-usa.org The design of novel bioactive molecules is a critical and challenging task in drug discovery. mdpi.com

Prodrug Design and Drug Delivery System Development

Extensive research has been conducted to enhance the therapeutic potential of lead compounds through various drug discovery strategies. Among these, prodrug design and the development of sophisticated drug delivery systems have emerged as pivotal approaches to improve pharmacokinetic profiles and target-site drug concentrations. This section explores these strategies as they pertain to the chemical compound this compound.

The covalent conjugation of drug molecules to polymeric carriers represents a sophisticated strategy to improve drug solubility, prolong systemic circulation, and achieve targeted delivery. This approach involves the formation of a stable, yet reversible, covalent bond between the drug and a biocompatible polymer. However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the covalent attachment of this compound to polymeric carriers. While the principle of this drug delivery modality is well-established for other therapeutic agents, its application to this particular compound has not been documented in available research.

Controlled release systems are integral to modern drug delivery, aiming to maintain therapeutic drug levels over an extended period. Hydrolysis is a key mechanism governing the release of a drug from a carrier, particularly in prodrug formulations. This process relies on the cleavage of a chemical bond, often an ester or amide linkage, by water, leading to the liberation of the active pharmacological agent. In the context of this compound, specific hydrolysis studies to evaluate its controlled release from a potential prodrug or drug delivery system have not been reported in the scientific literature. Consequently, there is no available data to construct a detailed analysis or data table regarding its release kinetics under hydrolytic conditions.

Analytical and Characterization Methodologies in Research

Chromatographic Separation Techniques

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering enhanced resolution, speed, and sensitivity. This technique is invaluable for the analysis of acrylic acid derivatives. The migration of analytical methods from HPLC to UPLC can result in substantial savings in time and solvent consumption, with run times potentially reduced to a quarter of the original HPLC method. gimitec.com

In a typical UPLC application for acrylic acid derivatives, a reversed-phase column is often employed. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, such as acetonitrile. e3s-conferences.orgresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and acrylic acid moiety in 3-(2,5-Dichlorophenyl)acrylic acid would exhibit strong absorbance. The maximum ultraviolet absorption for acrylate (B77674) compounds is generally observed around 210 nm. e3s-conferences.org

Method validation for UPLC analysis ensures reliability and accuracy. Key parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). For similar compounds, excellent linearity (correlation coefficient > 0.999) has been demonstrated over a concentration range of 0.01-10.0 mg/L. e3s-conferences.org A simple and rapid UPLC-MS/MS method for acrylic acid in water, using a HILIC column and an acetonitrile/ammonium acetate (B1210297) mobile phase, reported a limit of quantification of 45 µg/L and recoveries between 102.8% and 104.4%. researchgate.net

Table 1: Illustrative UPLC Method Parameters for Analysis of Acrylic Acid Derivatives

| Parameter | Condition/Value | Reference |

|---|---|---|

| Instrument | ACQUITY UPLC H-Class System | gimitec.com |

| Column | Reversed-phase C18 or HILIC | e3s-conferences.orgresearchgate.net |

| Mobile Phase | Gradient of Water and Acetonitrile | e3s-conferences.org |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) | e3s-conferences.orgresearchgate.net |

| Linearity (r²) | > 0.999 | e3s-conferences.org |

| Recovery | 85.4% - 110.7% | e3s-conferences.org |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds, including acrylic acid and its esters. scitepress.org For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis, although direct analysis of related compounds has been achieved.

A typical GC method involves a capillary column, such as a polar polyethylene (B3416737) glycol (PEG) phase (e.g., HP-INNOWAX), which is effective for separating acidic compounds. scitepress.org The analysis is performed with a programmed oven temperature, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. nih.gov

In the analysis of acrylic acid and its esters in food contact materials, a GC-MS method achieved good separation of 12 acrylic compounds within 12 minutes. scitepress.org The method demonstrated linearity over a range of 0.047 mg/L to 11.43 mg/L with detection limits between 0.009 mg/L and 0.666 mg/L. scitepress.org Another study using headspace GC-MS for acrylic acid in food products reported retention times of around 3.25 minutes and achieved a limit of detection between 0.06–0.17 mg/L. nih.gov

Table 2: Representative GC-MS Conditions for Acrylic Acid Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | HP-INNOWAX (30m × 0.25mm × 0.50μm) | scitepress.org |

| Carrier Gas | Helium, flow rate ~1.3-1.8 mL/min | scitepress.orgnih.gov |

| Injection Port Temp. | 220 °C | scitepress.org |

| Oven Program | e.g., 70°C (1 min), then ramp 20°C/min to 260°C (hold 5 min) | nih.gov |

| Detector | Mass Spectrometer (MS) | scitepress.orgnih.gov |

| Detection Limit (LOD) | 0.009 - 0.17 mg/L | scitepress.orgnih.gov |

X-ray Crystallography for Solid-State Structure Elucidation and Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique would allow for the unambiguous elucidation of the solid-state structure of this compound. By measuring the angles and intensities of X-rays diffracted by the crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles. wikipedia.orgcam.ac.uk

For this compound, X-ray analysis would confirm the E or Z configuration of the acrylic acid double bond, the planarity of the phenyl ring and the acrylate system, and the specific conformation adopted in the solid state. Furthermore, if this compound were to be studied as a ligand bound to a protein, X-ray crystallography of the co-crystallized complex would be instrumental in visualizing the binding mode, identifying key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues in the active site, and understanding the structural basis of its biological activity.

Table 3: Information Obtainable from X-ray Crystallographic Analysis

| Structural Information | Description | Reference |

|---|---|---|

| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles. | nih.govrsc.org |

| Stereochemistry | Absolute configuration of stereocenters and conformation of double bonds. | rsc.org |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions (e.g., hydrogen bonding, π–π stacking). | nih.gov |

| Ligand-Protein Interactions | Binding mode and specific contacts of the molecule within a protein's active site. | wikipedia.org |

Thermal Analysis Techniques for Polymeric Systems (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are crucial for characterizing the properties of polymeric materials, including those synthesized using this compound as a monomer or modifier. e-bookshelf.de Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. Differential Thermal Analysis (DTA) or the more quantitative Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference as a function of temperature, identifying thermal events like glass transitions, melting, and exothermic or endothermic decompositions. e-bookshelf.deitast.ir

Studies on copolymers incorporating acrylic acid or its esters show that these techniques are vital for understanding thermal behavior. For instance, TGA of copolymers based on polypropyleneglycolfumarate and acrylic acid revealed multi-stage decomposition processes. mdpi.com The thermal stability was found to be dependent on the copolymer composition, with decomposition starting at temperatures ranging from ~140°C to ~190°C and proceeding in distinct steps up to 560°C. mdpi.com The inclusion of acidic co-monomers like acrylic acid can influence the thermal degradation mechanism, sometimes enhancing the rate of degradation. itast.ir

In a study of copolymers of 2,4-dichlorophenylacrylate, TGA and DTA were used to carry out thermal analyses in a nitrogen atmosphere. researchgate.net For polymeric systems containing this compound, TGA would determine the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual char. DTA/DSC would reveal the glass transition temperature (Tg) of the polymer and the exothermic or endothermic nature of its decomposition or curing reactions. nih.govresearchgate.net This information is critical for defining the processing temperatures and service limits of the resulting polymeric materials.

Table 4: Key Thermal Properties Determined by TGA/DTA for Acrylic Polymers

| Technique | Parameter Measured | Significance | Reference |

|---|---|---|---|

| TGA | Mass Loss vs. Temperature | Determines thermal stability, decomposition temperatures, and degradation kinetics. | mdpi.comnih.gov |

| DTA/DSC | Heat Flow vs. Temperature | Identifies glass transition (Tg), melting, crystallization, and reaction enthalpies (curing, decomposition). | itast.irresearchgate.net |

| TGA | Onset of Decomposition | Indicates the temperature at which the material begins to degrade. | mdpi.com |

| DTA/DSC | Exothermic/Endothermic Peaks | Reveals the nature of thermal transitions (e.g., exothermic decomposition, endothermic melting). | itast.irresearchgate.net |

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2,5-Dichlorophenyl)acrylic acid and its derivatives?

Methodological Answer:

The synthesis typically involves Pd/C-catalyzed hydrogenation or Friedel-Crafts alkylation for derivatization. For example:

- Compound 21 (5-Bromo-3-[3-(2,5-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid) was synthesized via coupling of 2,5-dichlorophenylacryloyl chloride with a brominated salicylic acid precursor, achieving a 51% yield. The reaction was monitored by HPLC (98% purity) and characterized by H NMR ( for the α-proton) and ESI-MS () .

- Deuterium labeling in related compounds employs Friedel-Crafts alkylation with deuterated benzene, ensuring precise tracking of reaction pathways .

Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound derivatives?

Methodological Answer:

Key techniques include:

- H NMR : Coupling constants (e.g., for the α,β-unsaturated proton) confirm stereochemistry .

- ESI-MS : Molecular ion peaks (e.g., ) validate molecular weight .

- HPLC : Retention times () and purity (>97%) ensure product homogeneity .

- Melting Point Analysis : Sharp melting ranges (e.g., 232–234°C for Compound 21) indicate crystalline purity .

Advanced: How do substituent positions on the phenyl ring influence the biological activity of this compound derivatives?

Methodological Answer:

Substituent effects are studied via 3D-QSAR modeling and comparative bioassays. For example:

- 2,5-Dichloro substitution (Compound 21) shows enhanced bioactivity compared to 2,6-dichloro (Compound 22) or 3,4-dichloro (Compound 23) analogs, attributed to steric and electronic interactions with target enzymes .

- Methyl or trifluoromethyl groups on pyrimidine rings (e.g., DT354 derivative) modulate lipophilicity and binding affinity, as quantified by IC values .

Advanced: What computational strategies predict the reactivity of this compound in synthetic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution in the α,β-unsaturated system, predicting sites for nucleophilic attack .

- Molecular Dynamics Simulations : Assess steric hindrance in Friedel-Crafts alkylation, guiding solvent selection (e.g., methanol vs. DCM) .

Advanced: How can researchers resolve discrepancies in NMR data during derivative synthesis?

Methodological Answer:

- Coupling Constant Analysis : Compare experimental values with DFT-predicted dihedral angles to validate conformation (e.g., confirms trans-configuration) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .

Advanced: What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:IPA mobile phases for baseline separation .

- Asymmetric Catalysis : Palladium complexes with BINAP ligands induce enantioselectivity in hydrogenation steps, though yields may drop to 40–50% .

Advanced: How do structural modifications impact the photostability of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.